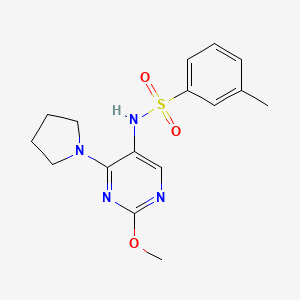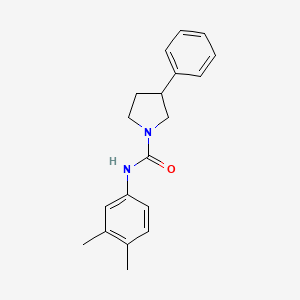
N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and carboxylic acids . Another method could involve cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound .Applications De Recherche Scientifique
Pharmacological Profile and Stereochemistry
Research indicates that structural analogs based on the pyrrolidin-2-one pharmacophore, which is structurally related to N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide, have shown significant potential as central nervous system agents. These compounds have been investigated for their ability to facilitate memory processes and attenuate cognitive function impairments associated with various conditions, such as head traumas and age-related pathologies. The stereochemistry of these compounds, specifically the configuration of their stereocenters, plays a crucial role in their biological properties, demonstrating the importance of enantiomerically pure compounds in drug development (Veinberg et al., 2015).
Environmental and Toxicological Studies
The formation and destruction kinetics of N-nitrosodimethylamine (NDMA) in water have been extensively reviewed, highlighting the environmental and toxicological impacts of related dimethyl compounds. This research is crucial for understanding the potential environmental persistence and toxicity of compounds structurally related to N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide, as NDMA formation involves dimethylamine moieties which are structurally similar to the dimethyl groups present in the compound of interest (Sharma, 2012).
Biomedical Applications
Investigations into the biological effects of acetamide, formamide, and their derivatives, including mono and dimethyl derivatives, provide insight into the toxicological and pharmacological profiles of these compounds. Such studies are essential for understanding the biological consequences of exposure and their potential therapeutic or adverse effects on human health. This research underscores the importance of detailed toxicological evaluations for compounds like N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide and its derivatives (Kennedy, 2001).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-8-9-18(12-15(14)2)20-19(22)21-11-10-17(13-21)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPSSVQJUNQFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2736036.png)
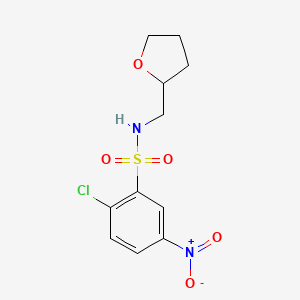
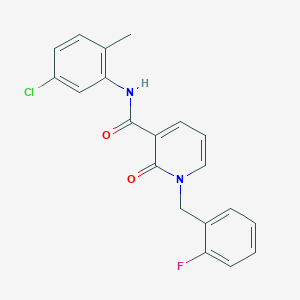
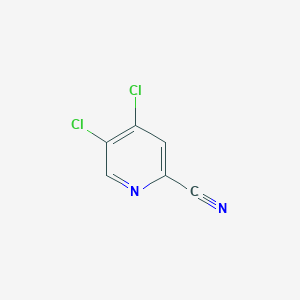
![N-(2-oxo-2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2736042.png)
![4-chloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2736043.png)
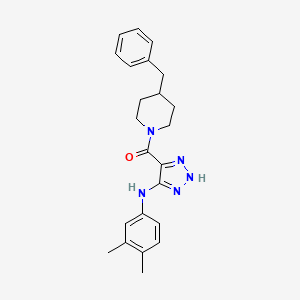
![(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2736048.png)
![1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2736050.png)


